4-[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
CAS No.: 732287-94-4
Cat. No.: VC4667194
Molecular Formula: C19H16BrN5OS
Molecular Weight: 442.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 732287-94-4 |
|---|---|
| Molecular Formula | C19H16BrN5OS |
| Molecular Weight | 442.34 |
| IUPAC Name | 4-[3-(2-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenylpyrazol-3-one |
| Standard InChI | InChI=1S/C19H16BrN5OS/c1-12-16(18(26)25(23(12)2)13-8-4-3-5-9-13)24-17(21-22-19(24)27)14-10-6-7-11-15(14)20/h3-11H,1-2H3,(H,22,27) |
| Standard InChI Key | WGEWNEAJQFTEID-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=NNC3=S)C4=CC=CC=C4Br |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key heterocyclic systems:
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Pyrazolone core: A 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one scaffold, known for stabilizing hydrogen bonding and enhancing bioavailability .
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Triazolethione moiety: A 4H-1,2,4-triazole-3-thione group, which contributes to electron-rich regions and metal-binding capabilities .
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2-Bromophenyl substituent: A halogenated aromatic ring that augments lipophilicity and influences receptor binding .
The molecular formula C19H16BrN5OS (MW: 442.34 g/mol) reflects a balanced hydrophobicity (clogP ≈ 3.2) and moderate polar surface area (≈90 Ų), aligning with Lipinski’s criteria for druglikeness .
Table 1: Key Structural Features and Implications
| Feature | Role in Bioactivity | Reference |
|---|---|---|
| Pyrazolone ring | Hydrogen bond donor/acceptor sites | |
| Triazolethione sulfur | Metal chelation, redox modulation | |
| 2-Bromophenyl group | Enhanced membrane permeability |
Synthetic Pathways and Optimization
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 70–85 | |
| 2 | Phenyl isothiocyanate, KOH, DMF | 65–75 | |
| 3 | Br2/FeBr3 or Pd(PPh3)4, 80°C | 60–70 |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous compounds demonstrate IC50 values of 10–50 µM against breast (MCF-7) and lung (A549) cancer cells . Mechanisms include:
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ROS generation: Triazolethione-induced oxidative stress triggers apoptosis .
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Topoisomerase inhibition: Intercalation into DNA via the pyrazolone ring .
Anti-Inflammatory Effects
The compound suppresses IL-6 and TNF-α production in macrophages by 40–60% at 10 µM, likely through NF-κB pathway inhibition .
Pharmacological Profiling
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl groups .
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Toxicity: Low acute toxicity (LD50 > 1000 mg/kg in rodents) .
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 3.1 ± 0.2 | XLogP3 |
| Water solubility | 0.05 mg/mL | Ali logS |
| Plasma protein binding | 89% | SwissADME |
Future Directions
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